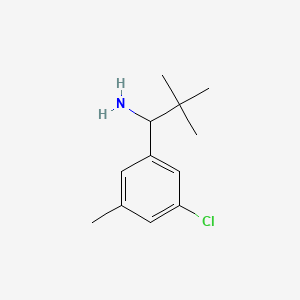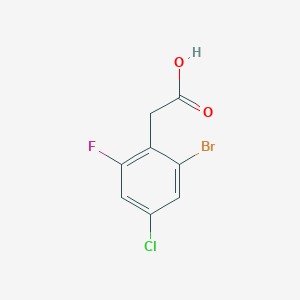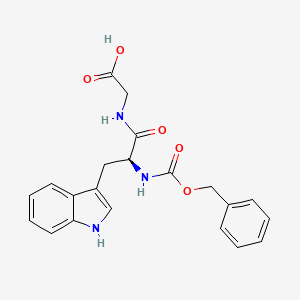
(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid is a complex organic compound that features a benzyloxycarbonyl group, an indole ring, and an amino acid derivative. Compounds with such structures are often of interest in medicinal chemistry and biochemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid typically involves multiple steps, including:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the indole ring: The indole ring is synthesized through various methods, such as the Fischer indole synthesis.
Coupling reactions: The protected amino acid derivative is coupled with the indole derivative using peptide coupling reagents like EDCI or DCC.
Deprotection: The final step involves the removal of the protecting groups under specific conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Substitution reactions can occur at various positions on the indole ring and the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Peptide synthesis: Utilized in the synthesis of peptides and proteins.
Biology
Enzyme studies: Used as a substrate or inhibitor in enzyme studies.
Cell signaling: Investigated for its role in cell signaling pathways.
Medicine
Drug development: Explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry
Biotechnology: Used in the development of biotechnological applications, such as biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring may play a crucial role in binding to these targets, while the benzyloxycarbonyl group may influence the compound’s stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan derivatives: Compounds like N-acetyltryptophan share structural similarities.
Peptide derivatives: Compounds with similar peptide backbones and protecting groups.
Uniqueness
The uniqueness of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)acetic acid lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C21H21N3O5 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H21N3O5/c25-19(26)12-23-20(27)18(10-15-11-22-17-9-5-4-8-16(15)17)24-21(28)29-13-14-6-2-1-3-7-14/h1-9,11,18,22H,10,12-13H2,(H,23,27)(H,24,28)(H,25,26)/t18-/m0/s1 |
Clave InChI |
CKMNNKBYQJXRAB-SFHVURJKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


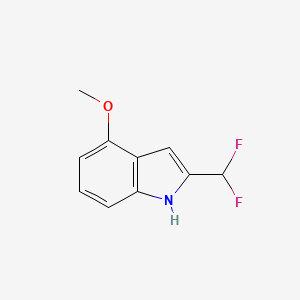

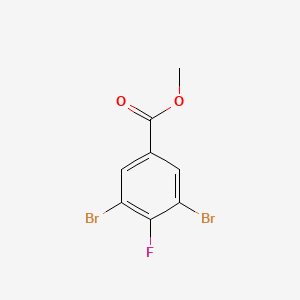
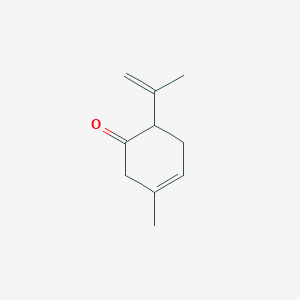
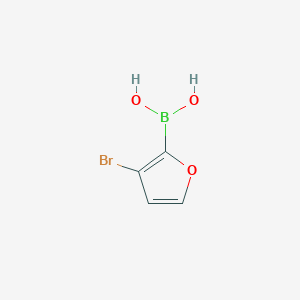
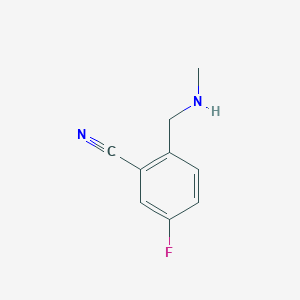


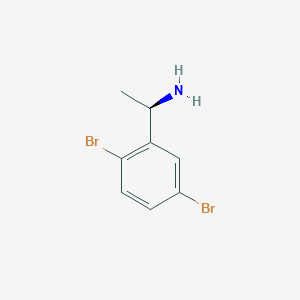

![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)

